4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a structurally complex small molecule characterized by a benzamide core functionalized with a bis(2-chloroethyl)sulfamoyl group at the para position and a 1,3-thiazol-2-yl moiety substituted with a 2,5-dichlorothiophen-3-yl group. Its molecular formula is C₁₉H₁₅Cl₄N₃O₃S₃ (calculated based on structural analysis), distinguishing it from analogs through its unique combination of sulfamoyl, thiophene, and thiazole substituents.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O3S3/c19-5-7-25(8-6-20)31(27,28)12-3-1-11(2-4-12)17(26)24-18-23-14(10-29-18)13-9-15(21)30-16(13)22/h1-4,9-10H,5-8H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMHYGGWECGRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 392.26 g/mol
- IUPAC Name: 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.
Antitumor Activity
Research indicates that compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antitumor activity. For instance:
- In Vitro Studies: The compound demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells. This was notably more potent than other HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
- In Vivo Studies: In xenograft models, the compound showed a tumor growth inhibition (TGI) of about 48.89%, comparable to SAHA's TGI of 48.13%. These findings suggest that the compound may effectively inhibit tumor growth in a living organism .
Apoptosis Induction
Further investigations into the mechanism revealed that treatment with the compound led to:
- Promotion of apoptosis in cancer cells.
- Induction of G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation.
Case Studies
-
Study on HDAC Inhibition:
A study focused on the synthesis and evaluation of derivatives of bis(2-chloroethyl) amine showed that modifications could enhance selectivity towards specific HDAC isoforms. The synthesized compound exhibited improved selectivity for HDAC3 with an IC50 value of 95.48 nM . -
Combination Therapy:
Combining this compound with traditional chemotherapeutics like taxol and camptothecin resulted in synergistic effects, enhancing overall anticancer activity at lower doses .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₄O₂S |
| Molecular Weight | 392.26 g/mol |
| IC50 (HepG2 Cells) | 1.30 μM |
| TGI (Xenograft Model) | 48.89% |
| Apoptosis Induction | Yes |
| Cell Cycle Arrest | G2/M Phase |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide derivatives, benzamide-based kinase inhibitors, and alkylating agents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Differences :
- Alkylating Potential: The bis(2-chloroethyl) group is a hallmark of nitrogen mustard agents, analogous to chemotherapeutics like chlorambucil. This contrasts with triazole derivatives in , which lack alkylating moieties .
Comparative Physicochemical Properties
Table 2: Physicochemical Data
Insights :
- Unlike triazole derivatives, which exhibit tautomerism (thiol-thione equilibrium) , the target compound’s rigid thiazole and thiophene rings likely prevent tautomeric shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
